Ethyl 2-(2-bromothiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-bromothiazol-4-yl)acetate is a chemical compound with the molecular formula C7H8BrNO2S . It has a molecular weight of 250.12 g/mol . The IUPAC name for this compound is ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure. The compound also has a Canonical SMILES representation, which is CCOC(=O)CC1=CSC(=N1)Br .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 2.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 248.94591 g/mol . The topological polar surface area is 67.4 Ų , and it has 12 heavy atoms .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 2-(2-bromothiazol-4-yl)acetate has been utilized in the synthesis of various novel compounds. For instance, it has been used in the preparation of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, potentially acting as schistosomicidal agents (El-kerdawy et al., 1989). Similarly, it has contributed to the creation of compounds like ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate through specific synthesis processes (Choi & Kim, 2017).
Development of Antifungal Agents
Research has also explored the use of this compound in developing antifungal agents. For example, some azetidinones synthesized using this compound showed moderate to good antifungal activity, particularly against C. albicans (Toraskar et al., 2009).
Molecular Docking and Enzyme Inhibition Studies
This compound has been part of studies involving molecular docking and enzyme inhibition. For instance, novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from it exhibited significant inhibition towards α-glucosidase and β-glucosidase enzymes (Babar et al., 2017).
Exploration of Antiamoebic Activity and Cytotoxicity
The compound's derivatives have been tested for antiamoebic activity and cytotoxicity. For example, certain ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates demonstrated promising in vitro antiamoebic activity against Acanthamoeba polyphaga (Shirai et al., 2013).
Safety and Hazards
Mechanism of Action
Ethyl 2-(2-bromothiazol-4-yl)acetate, also known as ETHYL 2-(2-BROMO-1,3-THIAZOL-4-YL)ACETATE, is a compound with a molecular weight of 250.12 . This article aims to provide a comprehensive understanding of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
properties
IUPAC Name |
ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFZEWZLCNRIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699843 | |
Record name | Ethyl (2-bromo-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56355-79-4 | |
Record name | Ethyl 2-bromo-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56355-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2-bromo-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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